(Z)-(2-Methylpropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine
Description
(Z)-(2-Methylpropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine is a Schiff base derivative containing a 1,2,3-triazole core linked to an oxolane (tetrahydrofuran) moiety via a methylene bridge. The compound’s synthesis likely involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by imine formation between a 2-methylpropylamine and a carbonyl-containing precursor .
Properties
Molecular Formula |
C12H20N4O |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
N-(2-methylpropyl)-1-[1-(oxolan-3-ylmethyl)triazol-4-yl]methanimine |
InChI |
InChI=1S/C12H20N4O/c1-10(2)5-13-6-12-8-16(15-14-12)7-11-3-4-17-9-11/h6,8,10-11H,3-5,7,9H2,1-2H3 |
InChI Key |
NNZKZSSGZDAEOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN=CC1=CN(N=N1)CC2CCOC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(2-Methylpropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine typically involves a multi-step processThis method involves the reaction of an alkyne with an azide to form the triazole ring . The oxolane ring can be introduced through the reaction of an appropriate epoxide with an amine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the CuAAC reaction for large-scale synthesis. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process would need to be scaled up, potentially involving techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of oxirane derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Oxirane derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-(2-Methylpropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its triazole ring, which is known to interact with various biological targets .
Medicine
The triazole ring is a common motif in many pharmaceuticals due to its stability and ability to form hydrogen bonds with biological targets .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to undergo various chemical modifications .
Mechanism of Action
The mechanism of action of (Z)-(2-Methylpropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry . Additionally, the oxolane ring can participate in ring-opening reactions, which can be exploited in various chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogs differ in substituents, backbone linkages, or heterocyclic systems. Key comparisons include:
1. Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine (CAS 1706454-39-8)
- Structure : Replaces the imine (C=N) group with a secondary amine (NH) and substitutes 2-methylpropyl with ethyl.
- Properties : Improved aqueous solubility due to the amine group’s polarity, but reduced conformational rigidity compared to the imine-containing target compound.
- Applications : Used in peptide synthesis and as a ligand for metal coordination .
2. [3-(2-Methoxyethoxy)propyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
- Structure : Substitutes the triazole-oxolane system with a pyrazole ring and a methoxyethoxypropyl chain.
- Applications : Explored in agrochemicals and as a building block for bioactive molecules .
3. Methyl({[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl})amine
- Structure : Replaces the 1,2,3-triazole with a 1,2,4-oxadiazole and alters the oxolane substitution pattern.
- Properties : Oxadiazole’s higher electronegativity may improve metabolic stability but reduce π-π interaction capacity.
- Applications : Studied in antimicrobial and anti-inflammatory drug candidates .
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Biological Activity
(Z)-(2-Methylpropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine is a novel compound with significant potential in medicinal chemistry. Its structure incorporates a triazole ring, which is known for various biological activities, including antimicrobial and antitumor properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- CAS Number : 1282824-24-1
- Molecular Formula : C₁₂H₂₀N₄O
- Molecular Weight : 236.31 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its potential as an antimicrobial agent and its effects on cancer cells.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study evaluated the activity of similar triazole derivatives against various bacterial strains and fungi, suggesting that modifications to the triazole structure can enhance efficacy against resistant pathogens .
Anticancer Properties
The compound has shown promise in preliminary studies targeting cancer cells. In vitro tests demonstrated that derivatives of triazole can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Triazole compounds often inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Membrane Integrity : Similar compounds have been shown to compromise the integrity of microbial membranes, leading to cell lysis.
Case Studies
Several studies have highlighted the biological activity of related triazole compounds:
Case Study 1: Antimicrobial Efficacy
A study published in PubMed evaluated a series of 1,2,3-triazole derivatives for their antimicrobial properties. The results indicated that certain modifications significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, a derivative similar to this compound exhibited IC50 values below 10 μM against MCF-7 cells. This suggests that structural variations can lead to potent anticancer agents .
Data Table: Biological Activities
| Activity Type | Compound | IC50 Value (µM) | Target Cell Type |
|---|---|---|---|
| Antimicrobial | Triazole Derivative A | <5 | E. coli |
| Anticancer | Triazole Derivative B | <10 | MCF-7 |
| Antimalarial | Triazole Derivative C | 0.8 | P. falciparum |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
